molecular formula C13H15N3O3S B12478789 Ethyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate

Ethyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate

Cat. No.: B12478789
M. Wt: 293.34 g/mol
InChI Key: QGENIHVOSJHULV-UHFFFAOYSA-N
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Description

ETHYL N-[5-(4-METHYLPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-[5-(4-METHYLPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE typically involves the reaction of 5-(4-methylphenoxymethyl)-1,3,4-thiadiazole-2-amine with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-[5-(4-METHYLPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethyl carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

ETHYL N-[5-(4-METHYLPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL N-[5-(4-METHYLPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can also form covalent bonds with active site residues in enzymes, leading to irreversible inhibition.

Comparison with Similar Compounds

ETHYL N-[5-(4-METHYLPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE can be compared with other similar compounds such as:

The uniqueness of ETHYL N-[5-(4-METHYLPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE lies in its specific substitution pattern, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C13H15N3O3S/c1-3-18-13(17)14-12-16-15-11(20-12)8-19-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,16,17)

InChI Key

QGENIHVOSJHULV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)C

Origin of Product

United States

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